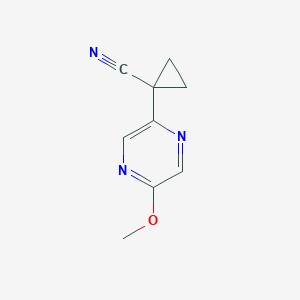

1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carbonitrile

Description

1-(5-Methoxypyrazin-2-yl)cyclopropane-1-carbonitrile (CAS: 1433708-16-7, InChIKey: BMYAJVRBYNVEOG-UHFFFAOYSA-N) is a bicyclic compound featuring a cyclopropane ring fused to a pyrazine heterocycle.

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

1-(5-methoxypyrazin-2-yl)cyclopropane-1-carbonitrile |

InChI |

InChI=1S/C9H9N3O/c1-13-8-5-11-7(4-12-8)9(6-10)2-3-9/h4-5H,2-3H2,1H3 |

InChI Key |

BMYAJVRBYNVEOG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(N=C1)C2(CC2)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carbonitrile involves several steps, typically starting with the preparation of the pyrazine ring. One common method involves the reaction of 2-chloropyrazine with methanol in the presence of a base to introduce the methoxy group. The resulting 5-methoxypyrazine is then reacted with cyclopropane-1-carbonitrile under specific conditions to form the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The carbonitrile group can be reduced to an amine or an aldehyde.

Substitution: The pyrazine ring can undergo substitution reactions, where the methoxy group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to 1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carbonitrile may exhibit anticancer properties. The structural features of this compound allow it to interact with biological targets involved in cancer progression. Studies have shown that heterocyclic compounds can inhibit the growth of cancer cells by interfering with cellular pathways that promote proliferation and survival .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the modulation of enzyme activity or the induction of apoptosis in cancer cells. For instance, compounds with similar structures have been shown to inhibit specific kinases that are crucial for tumor growth and metastasis, thereby providing a pathway for developing new anticancer drugs .

Agricultural Science

Pesticidal Activity

There is emerging evidence suggesting that 1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carbonitrile may possess pesticidal properties. Research into the pyrazine derivatives has revealed their potential as bioactive agents against various pests and diseases affecting crops. The compound's ability to disrupt the physiological processes in pests makes it a candidate for developing environmentally friendly pesticides .

Field Studies

Field trials have demonstrated that formulations containing pyrazine derivatives can significantly reduce pest populations while minimizing harm to beneficial insects. This dual action not only enhances crop yield but also supports sustainable agricultural practices by reducing reliance on synthetic chemical pesticides .

Material Science

Polymer Chemistry

In material science, 1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carbonitrile can be utilized as a building block for synthesizing novel polymers. Its unique structure allows for the incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength .

Applications in Coatings

Research into coatings has shown that incorporating this compound can lead to improved adhesion and durability of coatings used in various industrial applications. The modification of polymeric materials with such heterocyclic compounds can lead to enhanced performance characteristics, making them suitable for demanding environments .

Mechanism of Action

The mechanism of action of 1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular properties, and reported activities of 1-(5-Methoxypyrazin-2-yl)cyclopropane-1-carbonitrile with its analogs:

Electronic and Reactivity Differences

- Methoxy vs. Halogen Substituents : The methoxy group in the target compound donates electron density via resonance, increasing pyrazine ring electron richness. In contrast, bromine (in C₉H₇BrN₂) and fluorine (in C₉H₇FN₂) are electron-withdrawing, altering reactivity in electrophilic substitution or cross-coupling reactions .

- Carbonitrile vs. Carboxylate : Replacing the carbonitrile with a carboxylate (e.g., 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate) reduces electrophilicity and increases polarity, impacting solubility and binding interactions .

Biological Activity

1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic implications, and relevant case studies.

The synthesis of 1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carbonitrile involves several organic reactions, including cyclopropanation and nitrilation processes. The compound is characterized by its unique cyclopropane structure fused with a pyrazine moiety, which may contribute to its biological activities.

Biological Mechanisms

Research indicates that 1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carbonitrile interacts with various biological targets, modulating enzyme activity and influencing metabolic pathways. The compound has been studied for its potential effects on:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Signal Transduction : The compound can influence cellular signaling pathways, which are crucial for maintaining homeostasis and responding to environmental stimuli.

Therapeutic Implications

The biological activity of this compound suggests several therapeutic applications:

- Antimicrobial Activity : Preliminary studies have indicated that derivatives of pyrazine compounds exhibit antimicrobial properties, potentially making 1-(5-Methoxypyrazin-2-YL)cyclopropane-1-carbonitrile a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

- Antibacterial Studies : A study on pyrazine derivatives demonstrated significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to existing antibiotics .

- Cancer Research : Research has suggested that compounds with similar structures may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth .

- Neuroprotective Effects : Some pyrazine derivatives have been investigated for their neuroprotective properties in models of neurodegenerative diseases, indicating potential applications in treating conditions like Alzheimer's disease.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.